molecular formula C17H27NO3S B5070162 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine

Cat. No.: B5070162
M. Wt: 325.5 g/mol
InChI Key: VPRGVHJNDYAEJV-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine is a complex organic compound characterized by the presence of a sulfonyl group attached to a cyclohexylamine moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of 5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on organ function and overall health . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it can affect the levels of various metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide within cells and tissues are critical for its activity. The compound is transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and toxicity .

Subcellular Localization

The subcellular localization of 5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine typically involves multiple steps, starting with the preparation of the precursor compounds. One common route involves the sulfonylation of 5-(tert-butyl)-2-methoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the cyclohexylamine group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methoxyphenylboronic acid
  • 5-tert-Butyl-2-methoxybenzeneboronic acid
  • [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid

Uniqueness

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylamine is unique due to the presence of both a sulfonyl group and a cyclohexylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

5-tert-butyl-N-cyclohexyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-17(2,3)13-10-11-15(21-4)16(12-13)22(19,20)18-14-8-6-5-7-9-14/h10-12,14,18H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRGVHJNDYAEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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